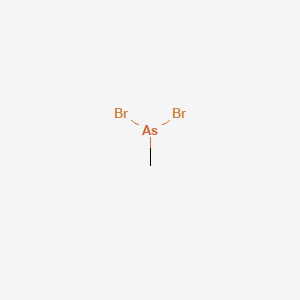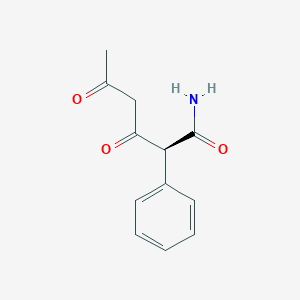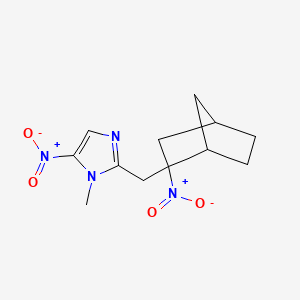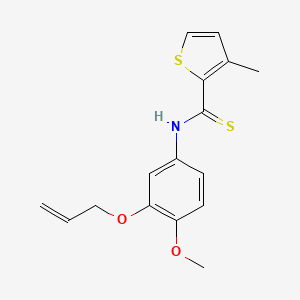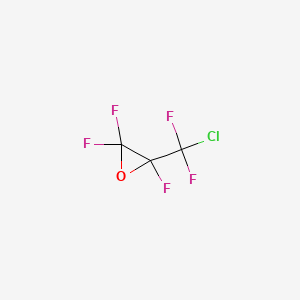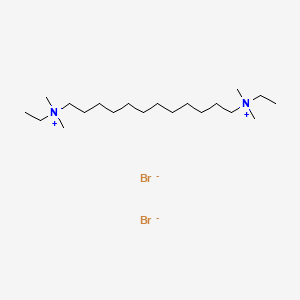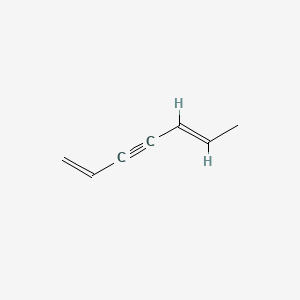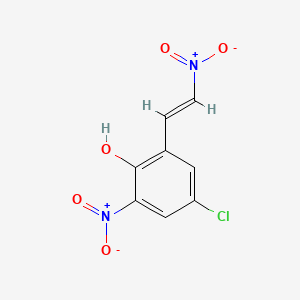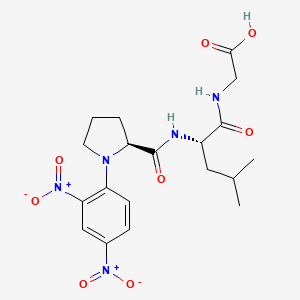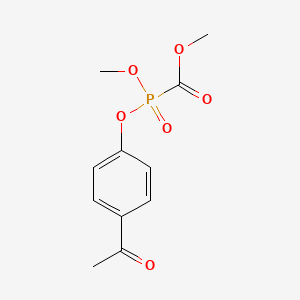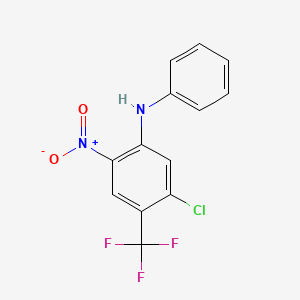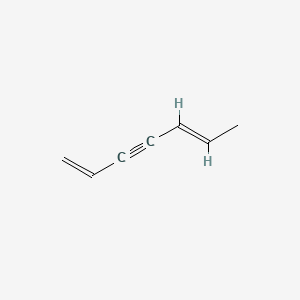
1,5-Heptadien-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Heptadien-3-yne is an organic compound with the molecular formula C7H8. It is a colorless liquid that contains both double and triple bonds, making it a member of the enyne family. This compound is known for its reactivity due to the presence of these multiple bonds, which makes it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Heptadien-3-yne can be synthesized through various methods. One common approach involves the reaction of 1,5-hexadiene with acetylene in the presence of a catalyst. This reaction typically requires controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydrogenation of heptadiene. This process involves the removal of hydrogen atoms from heptadiene to form the triple bond, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 1,5-Heptadien-3-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, leading to the formation of alkenes or alkanes.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Epoxides or alcohols.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,5-Heptadien-3-yne has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving enynes.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Heptadien-3-yne involves its reactivity due to the presence of both double and triple bonds. These bonds can participate in various chemical reactions, such as addition and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1,5-Hexadien-3-yne: Similar in structure but with one less carbon atom.
1,5-Octadien-3-yne: Similar in structure but with one more carbon atom.
Uniqueness: 1,5-Heptadien-3-yne is unique due to its specific chain length and the presence of both double and triple bonds, which provide a distinct reactivity profile compared to its analogs .
Properties
CAS No. |
55712-06-6 |
|---|---|
Molecular Formula |
C7H8 |
Molecular Weight |
92.14 g/mol |
IUPAC Name |
(5E)-hepta-1,5-dien-3-yne |
InChI |
InChI=1S/C7H8/c1-3-5-7-6-4-2/h3-4,6H,1H2,2H3/b6-4+ |
InChI Key |
AIKGMUZHUHXBCF-GQCTYLIASA-N |
Isomeric SMILES |
C/C=C/C#CC=C |
Canonical SMILES |
CC=CC#CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


